molecular formula C3H6N4O B14186129 N-(2-Azidoethyl)formamide CAS No. 873975-38-3

N-(2-Azidoethyl)formamide

Cat. No.: B14186129
CAS No.: 873975-38-3
M. Wt: 114.11 g/mol
InChI Key: PYFOPRHWPVRQDW-UHFFFAOYSA-N
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Description

N-(2-Azidoethyl)formamide: is a chemical compound that contains an azide group attached to an ethyl chain, which is further connected to a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Azidoethyl)formamide can be synthesized through a multi-step process. One common method involves the reaction of 2-chloroethylamine hydrochloride with sodium azide to form 2-azidoethylamine. This intermediate is then reacted with formic acid or formic acid derivatives to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Azidoethyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide, chloroethylamine hydrochloride.

    Cycloaddition Reactions: Alkynes, copper catalysts.

    Reduction Reactions: Hydrogen gas, palladium or platinum catalysts.

Major Products:

    Substitution Reactions: Amines.

    Cycloaddition Reactions: Triazoles.

    Reduction Reactions: Amines.

Comparison with Similar Compounds

    N-(2-Azidoethyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.

    2-Azidoethanol: Contains an azide group attached to an ethyl chain with a hydroxyl group.

    N-(2-Azidoethyl)methanesulfonamide: Contains an azide group attached to an ethyl chain with a methanesulfonamide group.

Uniqueness: N-(2-Azidoethyl)formamide is unique due to the presence of both an azide group and a formamide group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and materials science .

Properties

CAS No.

873975-38-3

Molecular Formula

C3H6N4O

Molecular Weight

114.11 g/mol

IUPAC Name

N-(2-azidoethyl)formamide

InChI

InChI=1S/C3H6N4O/c4-7-6-2-1-5-3-8/h3H,1-2H2,(H,5,8)

InChI Key

PYFOPRHWPVRQDW-UHFFFAOYSA-N

Canonical SMILES

C(CN=[N+]=[N-])NC=O

Origin of Product

United States

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